molecular formula C10H6FNO B2860384 5-Fluoroquinoline-6-carbaldehyde CAS No. 1185768-17-5

5-Fluoroquinoline-6-carbaldehyde

Cat. No.: B2860384
CAS No.: 1185768-17-5
M. Wt: 175.162
InChI Key: IGQPDKYTLTYPAP-UHFFFAOYSA-N
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Description

5-Fluoroquinoline-6-carbaldehyde is a chemical compound with the CAS number 1185768-17-5 . It is used in various scientific and industrial applications .


Synthesis Analysis

The synthesis of quinoline derivatives, including this compound, involves various methods. Classical methods of synthesizing the primary quinoline derivatives and efficient methods that reduce reaction time with increased yield employing procedures that fulfill one of the twelve green chemistry principles, “safer solvent” have been used . The metal nanoparticle-catalyzed reaction also serves as a potent and effective technique for the synthesis of quinoline with excellent atom efficiency .


Molecular Structure Analysis

The molecular structure of this compound and its derivatives have been characterized by spectroscopic methods . The in silico molecular docking analysis of the synthesized compounds were done using AutoDock Vina against E. coli DNA Gyrase B and human topoisomerase IIα .


Chemical Reactions Analysis

The chemical reactions involving this compound include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound have been characterized by spectroscopic methods . More specific details about its physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the retrieved papers .

Scientific Research Applications

Synthesis and Structural Modifications

Quinoline derivatives, including those related to 5-Fluoroquinoline-6-carbaldehyde, have been extensively studied for their synthetic versatility and potential in constructing complex heterocyclic systems. These compounds serve as crucial intermediates in organic synthesis, enabling the development of novel chemical entities with potential therapeutic applications. Research highlights the synthesis of quinoline ring systems and reactions to construct fused or binary heterocyclic systems, indicating their significance in medicinal chemistry and drug design (Hamama et al., 2018).

Biological Evaluation

Quinoline derivatives have been evaluated for various biological activities, including antimicrobial, anticancer, and antioxidative properties. These evaluations often involve modifications to the quinoline core to enhance biological efficacy or to study structure-activity relationships. For instance, compounds with modifications in the quinoline structure have shown potential against microbial strains and demonstrated significant anticancer activities. Such studies underscore the therapeutic potential of quinoline derivatives in developing new treatments for infectious diseases and cancer (Raja et al., 2011).

Imaging and Diagnostic Applications

Some quinoline derivatives, including those related to this compound, have been explored for their imaging properties, particularly in the context of neurodegenerative diseases like Alzheimer's disease. For example, fluorinated quinoline derivatives have been developed as PET tracers for imaging neurofibrillary tangles, a hallmark of Alzheimer's pathology. These compounds exhibit favorable kinetics and high binding specificity to pathological features, demonstrating their potential as diagnostic tools in neurodegenerative disease research (Lohith et al., 2018).

Safety and Hazards

The safety and hazards associated with 5-Fluoroquinoline-6-carbaldehyde are not explicitly mentioned in the retrieved papers . It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

Future Directions

Quinoline and its derivatives, including 5-Fluoroquinoline-6-carbaldehyde, have fascinating pharmacological properties and synthetic value in organic and pharmaceutical chemistry . Future research could focus on synthesizing drug candidates with dual modes of action, overcoming toxicity, and resistance . The ADMET studies and Structure-Activity Relationship (SAR) of novel derivatives could be explored to understand the drug-likeness of the quinoline-hybrids and the influence of substituent characteristics and position on the biological activity of the compounds .

Properties

IUPAC Name

5-fluoroquinoline-6-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO/c11-10-7(6-13)3-4-9-8(10)2-1-5-12-9/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGQPDKYTLTYPAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2F)C=O)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185768-17-5
Record name 5-fluoroquinoline-6-carbaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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